molecular formula C11H11NO2 B3048771 2-hydroxy-1-(1H-indol-3-yl)propan-1-one CAS No. 18112-46-4

2-hydroxy-1-(1H-indol-3-yl)propan-1-one

Cat. No.: B3048771
CAS No.: 18112-46-4
M. Wt: 189.21 g/mol
InChI Key: NMKWQEPJWHWJLU-UHFFFAOYSA-N
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Description

“2-hydroxy-1-(1H-indol-3-yl)propan-1-one” is an organic compound with the chemical formula C11H11NO2 . It has a molecular weight of 189.21 . The compound appears as a powder and has a boiling point of 394.3 °C at 760 mmHg . The theoretical density of this compound is 1.28 g/cm3 .


Molecular Structure Analysis

The molecular structure of “this compound” includes an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical and Chemical Properties Analysis

“this compound” is a powder with a boiling point of 394.3 °C at 760 mmHg . The theoretical density of this compound is 1.28 g/cm3 . It has a refractive index of 1.661 .

Scientific Research Applications

Enantioselective Synthesis

2-Hydroxy-1-(1H-indol-3-yl)propan-1-one and related compounds have been utilized in enantioselective synthesis. A study described a lipase-catalyzed kinetic resolution of N-substituted 1-(β-hydroxypropyl)indoles, including 1-(1H-indol-1-yl)propan-2-ol, demonstrating substantial influence of enzyme type and organic solvents on conversion rates and enantioselectivity in such processes (Borowiecki, Dranka, & Ochal, 2017).

Natural Pigment Applications

A distinct variant of this compound, 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, is a multifaceted pigment found in various bacteria. It has been explored for its potential applications in textiles, medicine, cosmetics, and as a novel therapeutic category of drug displaying anticancer and antibiotic actions (Ishani, Isita, & Vijayakumar, 2021).

Aryl Hydrocarbon Receptor Agonists

Degradation of indole-3-pyruvic acid, a related compound, yielded products with activity as Aryl hydrocarbon receptor (AHR) agonists. These products, including 1,3-di(1H-indol-3-yl)propan-2-one, demonstrated potency similar to known classical AHR inducers, highlighting their potential biomedical applications (Chowdhury et al., 2009).

Synthetic Methods and Structural Studies

Studies have also focused on the synthesis and structural analysis of compounds like 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones. These investigations are crucial for understanding the chemical behavior and potential applications of these compounds (Shtamburg et al., 2018).

Organo-catalysis

Research on this compound and derivatives has extended into the field of organo-catalysis. A study highlighted the use of mandelic acid as an organo-catalyst for synthesizing various bioactive indole derivatives, showcasing the versatility and efficiency of this approach (Kaur et al., 2020).

Properties

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)11(14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKWQEPJWHWJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CNC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939409
Record name 2-Hydroxy-1-(1H-indol-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18112-46-4
Record name 1-Propanone, 2-hydroxy-1-(3-indolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018112464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1-(1H-indol-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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